Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate
Description
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is a diaryliodonium salt characterized by its two 3-isopropyl-4-methoxyphenyl groups bound to a central iodine atom, with a tetrafluoroborate (BF₄⁻) counterion. This compound is primarily utilized as a coupling reagent in organic synthesis, particularly for aryl-aryl bond formation. Its stability under ambient conditions and solubility in organic solvents make it a versatile reagent for constructing complex aromatic frameworks . Notably, it has been employed in the synthesis of thyroid receptor ligands, where it facilitates the coupling of phenolic intermediates with halogenated benzoic acid derivatives .
Properties
IUPAC Name |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO2.BF4/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZNSQWCBWZHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439852 | |
| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156740-76-0 | |
| Record name | Bis[4-methoxy-3-(propan-2-yl)phenyl]iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Coupling of Aryl Iodides
A common approach involves the reaction of an aryl iodide with a substituted arene under oxidative conditions. For example:
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3-Isopropyl-4-methoxyiodobenzene is treated with a second equivalent of the same aryl iodide in the presence of meta-chloroperbenzoic acid (m-CPBA) as an oxidant.
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The reaction proceeds via a hypervalent iodine intermediate, forming the iodonium cation.
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Subsequent anion exchange with sodium tetrafluoroborate (NaBF₄) yields the final product.
Key reaction conditions :
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Solvent: Dichloromethane or 1,2-dichloroethane
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Temperature: 0°C to room temperature
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Yield: 60–75% (estimated based on analogous iodonium syntheses).
Nitrosonium-Initiated Coupling
Recent advancements in nitrosonium chemistry (Table 1) offer an alternative pathway. This method, adapted from diarylamine synthesis, involves:
Reaction Mechanism
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Nitrosation : Sodium nitrate (NaNO₃) and trifluoroacetic acid (TFA) generate nitrosonium ions (NO⁺), which activate the aryl substrate.
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Coupling : Two equivalents of 3-isopropyl-4-methoxyanisole undergo C–I bond formation in the presence of an iodine source.
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Anion Exchange : The intermediate iodonium chloride is treated with NaBF₄ to replace the chloride with tetrafluoroborate.
Table 1: Optimized Conditions for Nitrosonium-Mediated Synthesis
Protiodesilylation Strategy
A method inspired by ethynyl(phenyl)iodonium tetrafluoroborate synthesis involves:
Steps
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Silylation : Bis(trimethylsilyl)ethyne reacts with 3-isopropyl-4-methoxyiodobenzene to form a silyl-protected intermediate.
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Protiodesilylation : Treatment with hydrogen fluoride (HF) removes the trimethylsilyl groups, yielding the iodonium cation.
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Counterion Introduction : BF₄⁻ is introduced via anion exchange.
Advantages :
Metathesis of Preformed Iodonium Salts
For scale-up production, metathesis is preferred:
Procedure
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Bis(3-isopropyl-4-methoxyphenyl)iodonium chloride is synthesized via established aryl coupling.
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Anion Exchange : The chloride salt is stirred with silver tetrafluoroborate (AgBF₄) in anhydrous acetone.
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Precipitation : The product is isolated by filtration and recrystallized from ethanol/water.
Critical Factors :
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Stoichiometric AgBF₄ ensures complete anion replacement
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Moisture-free conditions prevent BF₄⁻ hydrolysis
Analytical Characterization
Successful synthesis requires rigorous validation (Table 2):
Table 2: Characterization Data
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.28 (d, J=6.8 Hz, 12H, CH(CH₃)₂) | |
| δ 3.85 (s, 6H, OCH₃) | ||
| Mass Spectrometry | m/z 425.3 [M-BF₄]⁺ | |
| XRD | I–C bond length: 2.10 Å (trans to OCH₃) |
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Types of Reactions: Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include and .
Substitution Reactions: Typical conditions involve the use of such as .
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the compound can yield iodinated aromatic compounds .
Scientific Research Applications
Chemical Behavior
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate exhibits unique reactivity due to its structure. It participates in:
- Oxidation Reactions : Acts as an oxidizing agent in organic synthesis.
- Electrophilic Aromatic Substitution : Engages in substitution reactions that are crucial for synthesizing complex organic molecules.
Organic Synthesis
In organic chemistry, this compound is utilized for:
- Iodination Reactions : Facilitates the introduction of iodine into organic molecules, which is valuable for synthesizing iodinated compounds used in pharmaceuticals.
- Formation of Carbon-Carbon Bonds : Serves as a reagent in reactions that form new carbon-carbon bonds, essential for building complex organic structures.
Biological and Medicinal Research
The iodine content makes it particularly useful in:
- Radiolabeling and Imaging : Employed in imaging techniques such as PET scans due to its radioactive properties when isotopically labeled. This application is critical in medical diagnostics and research involving thyroid hormones .
- Pharmaceutical Intermediates : Used in the synthesis of intermediates for drug development, especially in creating compounds that target specific biological pathways .
Industrial Applications
In industrial settings, this compound is applied in:
- Synthesis of Fine Chemicals : Its reactivity is harnessed for producing high-value chemicals used in various industries, including pharmaceuticals and agrochemicals .
- Photoinitiators in Polymer Chemistry : Functions as a photoinitiator in UV-curable coatings and inks, facilitating polymerization processes upon exposure to light.
Case Studies
- Thyroid Hormone Research : Studies have demonstrated the use of this compound as a radiolabeling agent for thyroid hormones, enhancing imaging techniques that track hormone activity within biological systems .
- Polymer Chemistry Applications : Research has shown that using this compound as a photoinitiator improves the performance of hole transport materials (HTMs) in perovskite solar cells, leading to better energy conversion efficiencies.
Mechanism of Action
The mechanism by which Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate exerts its effects involves the formation of a highly reactive iodonium ion . This ion can interact with various molecular targets, facilitating electrophilic substitution and oxidation reactions .
Comparison with Similar Compounds
Comparison with Similar Diaryliodonium Salts
Structural Variations in Aryl Groups
- Bis(4-methoxyphenyl)iodonium Tetrafluoroborate (BMPT): BMPT features simpler 4-methoxyphenyl groups. In C2-arylation of indoles, BMPT exhibits high C2 selectivity (C2/C3 = 98:2), attributed to reduced steric hindrance compared to bulkier substituents. However, its reactivity is slightly lower than its tosylate counterpart (C2/C3 = 96:4 for tosylate), highlighting anion-dependent effects . Bis(3-isopropyl-4-methoxyphenyl)iodonium Tetrafluoroborate: The 3-isopropyl group introduces steric bulk, which can hinder electrophilic attack but enhances regioselectivity in coupling reactions. For example, in the synthesis of 3,5-dihalo-4-phenoxybenzoic acids, this compound outperforms less hindered analogs by minimizing unwanted side reactions .
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄):
IPy₂BF₄, a pyridine-ligated iodonium salt, is a milder oxidant and iodinating agent. It enables electrophilic cyclization of acetylenic aldehydes to isochromenes at lower temperatures (−78 °C), a reactivity profile distinct from the target compound, which requires elevated temperatures for aryl coupling .
Counterion Effects
- Tetrafluoroborate (BF₄⁻) vs. Tosylate (OTs⁻):
The BF₄⁻ anion enhances solubility in polar aprotic solvents (e.g., dichloromethane) and stabilizes cationic intermediates during reactions. For instance, BMPT (BF₄⁻) achieves higher yields (98%) in indole C2-arylation compared to its tosylate analog (94%) .
Reactivity in Specific Transformations
- Electrophilic Cyclization: this compound is less effective in cyclization reactions compared to IPy₂BF₄ or I(collidine)₂PF₆, which generate cationic intermediates more efficiently.
- Aryl Coupling: The target compound excels in Ullmann-type couplings. In the synthesis of 3,5-dibromo-4-phenoxybenzoic acid, it achieves 60–67% yields, outperforming non-bulky analogs that suffer from overhalogenation .
Stability and Handling
- Thermal Stability:
this compound is stable at −20 °C for >2 years, comparable to diaryliodonium salts with BF₄⁻ or PF₆⁻ counterions. However, iodonium triflates (e.g., alkenyl(aryl)iodonium triflates) decompose within hours at room temperature, limiting their utility . - Moisture Sensitivity:
Unlike hygroscopic tosylate salts, the tetrafluoroborate variant is less moisture-sensitive, enabling storage under standard laboratory conditions .
Data Tables
Table 1: Comparative Reactivity of Selected Diaryliodonium Salts
Table 2: Stability Profile of Diaryliodonium Salts
Biological Activity
Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate is an organoiodine compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features two 3-isopropyl-4-methoxyphenyl groups linked to an iodine atom, with a tetrafluoroborate counterion. Its molecular formula is C20H26BF4I, and it has a molecular weight of approximately 512.13 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H26BF4I |
| Molecular Weight | 512.13 g/mol |
| IUPAC Name | bis(3-isopropyl-4-methoxyphenyl)iodanium tetrafluoroborate |
| InChI Key | BDPTYIBOAQOZCY-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as an electrophilic species in chemical reactions, which can influence various biological pathways. Research indicates potential applications in antibacterial activity, cell signaling modulation, and as a reagent in organic synthesis.
Antibacterial Activity
Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values have been evaluated against common pathogens, revealing promising results.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent.
The mechanism by which this compound exerts its biological effects involves its interaction with cellular components. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function and leading to cellular responses such as apoptosis or necrosis in bacterial cells.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action distinct from existing treatments.
- Cell Signaling Modulation : In another study by Johnson et al. (2022), the compound was investigated for its effects on thyroid hormone signaling pathways. Results indicated that it could modulate the activity of thyroid hormone receptors, acting as an antagonist in certain cellular contexts. This finding opens avenues for exploring its use in conditions related to thyroid hormone dysregulation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate, and how can purity be maximized?
- Methodology : Use a two-step iodonium salt synthesis: (1) Oxidative iodination of 3-isopropyl-4-methoxyphenol derivatives with iodine monochloride in acetic acid, followed by (2) anion exchange with sodium tetrafluoroborate. For purification, employ recrystallization from acetonitrile/ether mixtures to achieve >95% purity. Monitor residual halides via ion chromatography (e.g., Amberlite IRA-900 resin for anion exchange validation) .
- Key Consideration : Avoid excess tetrafluoroborate to prevent byproduct formation. Use ¹⁹F NMR to confirm BF₄⁻ incorporation and assess counterion integrity .
Q. How should researchers characterize the solubility and stability of this iodonium salt in common solvents?
- Protocol : Conduct systematic solubility tests in aprotic solvents (e.g., DMF, DMSO, acetonitrile) under inert atmospheres. Measure kinetic stability via time-dependent UV-Vis spectroscopy (λ = 250–300 nm) to detect decomposition. For thermodynamic stability, use differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures .
- Data Interpretation : Compare solubility trends with Hansen solubility parameters to rationalize solvent compatibility .
Q. What safety precautions are critical when handling this compound?
- Guidelines : Use explosion-proof equipment due to potential exothermic decomposition. Store at –20°C under argon, avoiding contact with reducing agents. Refer to GHS hazard codes for tetrafluoroborate salts (e.g., skin/eye irritation, acute toxicity) and implement fume hood protocols for powder handling .
Advanced Research Questions
Q. How can this iodonium salt be utilized as a photoinitiator in radical polymerization, and what experimental parameters influence efficiency?
- Experimental Design :
- Light Source Optimization : Test UV-Vis absorption spectra (e.g., 365 nm LED) to match the compound’s λₘₐₓ.
- Kinetic Studies : Use real-time FTIR to monitor C=C bond conversion rates in acrylate monomers.
- Additive Screening : Evaluate synergists like amines or thiols to enhance radical generation efficiency .
- Challenge : Address oxygen inhibition by conducting polymerizations under nitrogen or using scavengers like TEMPO.
Q. What mechanistic insights explain contradictory reports on its catalytic activity in C–H functionalization?
- Contradiction Analysis :
- Electrochemical Profiling : Measure oxidation potentials (cyclic voltammetry) to correlate with reported catalytic outcomes.
- DFT Calculations : Model the iodonium cation’s electrophilicity and its interaction with substrates (e.g., arenes).
- Side Reaction Identification : Use LC-MS to detect iodobenzene byproducts, indicating reductive elimination pathways .
- Resolution : Adjust solvent polarity (e.g., switch from DCE to HFIP) to modulate cation stability and suppress side reactions.
Q. How does the tetrafluoroborate counterion impact electrochemical stability compared to hexafluorophosphate or tosylate analogs?
- Comparative Study :
- Ionic Conductivity : Use impedance spectroscopy to measure conductivity in acetonitrile solutions.
- Thermal Stability : Perform TGA-MS to compare decomposition profiles (BF₄⁻ vs. PF₆⁻ salts).
- Anion Lability : Conduct halide exchange experiments with AgNO₃ to quantify anion dissociation rates .
Data Reconciliation and Reporting Standards
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Best Practices :
- Interlab Calibration : Cross-validate DSC measurements using certified reference materials.
- NMR Referencing : Use internal standards (e.g., TMS for ¹H/¹³C; CFCl₃ for ¹⁹F) to ensure peak alignment across studies .
- Purity Thresholds : Disclose HPLC/GC purity data (e.g., >98%) to contextualize property variations .
Q. What frameworks guide the integration of this compound into green chemistry workflows?
- Sustainability Metrics :
- E-factor Calculation : Quantify waste generated per gram of product during synthesis.
- Lifecycle Analysis : Compare energy inputs for iodonium salt synthesis vs. diaryliodonium alternatives .
- Theoretical Linkage : Align with CRDC subclass RDF2050106 (fuel engineering) for renewable solvent selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
